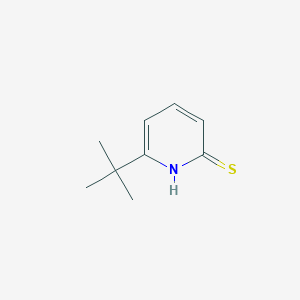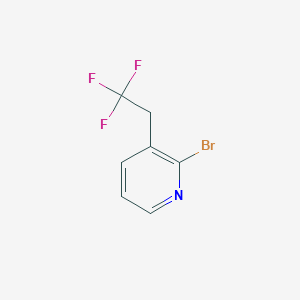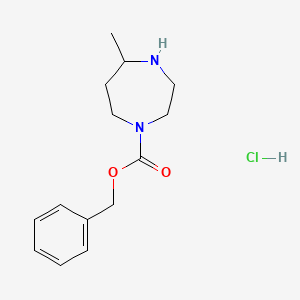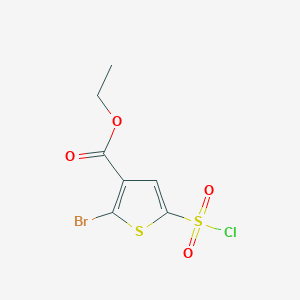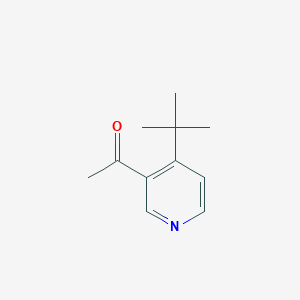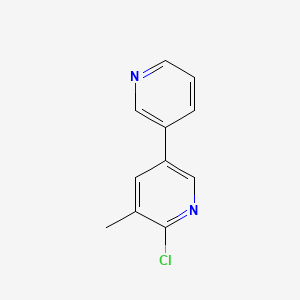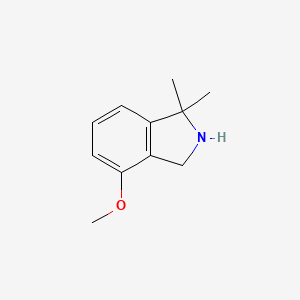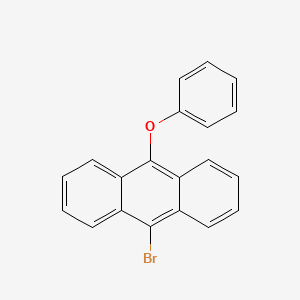
9-Bromo-10-phenoxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-10-phenoxyanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems . The compound features a bromine atom at the 9th position and a phenoxy group at the 10th position of the anthracene core, which significantly alters its chemical and physical properties.
Métodos De Preparación
The synthesis of 9-Bromo-10-phenoxyanthracene typically involves the bromination of anthracene followed by a substitution reaction to introduce the phenoxy group. One common method includes the use of N-bromosuccinimide (NBS) for the bromination of anthracene at the 9th position . The subsequent substitution reaction can be carried out using phenol in the presence of a base such as potassium carbonate . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
9-Bromo-10-phenoxyanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Photophysical Reactions: The compound exhibits unique photophysical properties, making it useful in applications like OLEDs and photon upconversion systems.
Common reagents used in these reactions include N-bromosuccinimide for bromination, phenol for substitution, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Bromo-10-phenoxyanthracene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential use in photodynamic therapy.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9-Bromo-10-phenoxyanthracene is largely based on its photophysical properties. When exposed to light, the compound can absorb photons and enter an excited state. . The molecular targets and pathways involved in this process are primarily related to its interactions with light and other photophysical agents.
Comparación Con Compuestos Similares
9-Bromo-10-phenoxyanthracene can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 9,10-dibromoanthracene . While all these compounds share a common anthracene core, the specific substituents at the 9th and 10th positions significantly alter their properties. For instance, 9,10-diphenylanthracene is known for its high fluorescence quantum yield, whereas 9,10-dibromoanthracene is notable for its use in single-molecule chemical reaction studies
Propiedades
Número CAS |
23674-00-2 |
|---|---|
Fórmula molecular |
C20H13BrO |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
9-bromo-10-phenoxyanthracene |
InChI |
InChI=1S/C20H13BrO/c21-19-15-10-4-6-12-17(15)20(18-13-7-5-11-16(18)19)22-14-8-2-1-3-9-14/h1-13H |
Clave InChI |
RNTVTTWOEKTTRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


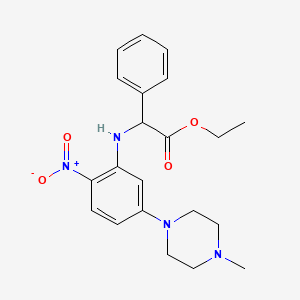
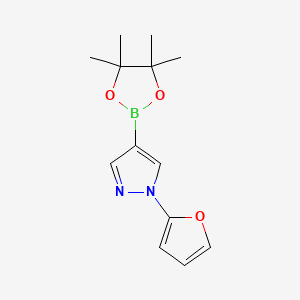
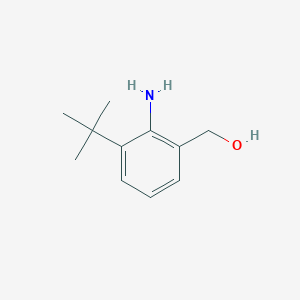
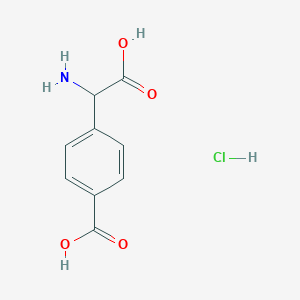
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
